Product packaging for IVDE77(Cat. No.:)

IVDE77

Cat. No.: B1192916
M. Wt: 852.05
InChI Key: AAPRWZFIOAUINZ-AGAFZLDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IVDE77 is a potent and selective peptidomimetic inhibitor of Insulin-Regulated Aminopeptidase (IRAP), developed as a stable and high-affinity analog of Angiotensin IV . It exhibits a high affinity for IRAP with a Ki of 1.71 nM, which is approximately 40 times greater than that of the native Angiotensin IV peptide . Its research value is underscored by its role in investigating IRAP's function in cognitive processes and glucose metabolism . The compound operates by binding to IRAP, thereby inhibiting its catalytic activity . This inhibition is thought to prolong the half-life of IRAP's neuropeptide substrates, such as oxytocin and vasopressin, which are known to favorably influence cognitive functions . This mechanism provides a powerful tool for probing IRAP's role in memory and learning in preclinical research . This compound offers significant advantages over Angiotensin IV for research applications. It demonstrates remarkable metabolic stability, showing resistance to proteolytic degradation even in human plasma, and does not activate the Angiotensin AT1 receptor, which simplifies the interpretation of experimental results . Furthermore, it has been shown to completely abolish IRAP availability at the cell surface in vitro, making it a definitive tool for functional studies of IRAP . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures , or for personal use .

Properties

Molecular Formula

C47H61N7O8

Molecular Weight

852.05

IUPAC Name

((S)-2-((S)-4-((2S,3S)-2-((S)-2-((R)-2-(aminomethyl)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanamido)-3-methylpentanamido)-3-oxo-3,4,5,10-tetrahydroazepino[3,4-b]indol-2(1H)-yl)pentanoyl)-L-phenylalanine

InChI

InChI=1S/C47H61N7O8/c1-6-13-40(44(58)52-38(47(61)62)23-29-14-9-8-10-15-29)54-26-39-33(32-16-11-12-17-35(32)49-39)24-37(46(54)60)51-45(59)41(28(5)7-2)53-43(57)36(22-30-18-20-31(55)21-19-30)50-42(56)34(25-48)27(3)4/h8-12,14-21,27-28,34,36-38,40-41,49,55H,6-7,13,22-26,48H2,1-5H3,(H,50,56)(H,51,59)(H,52,58)(H,53,57)(H,61,62)/t28-,34-,36-,37-,38-,40-,41-/m0/s1

InChI Key

AAPRWZFIOAUINZ-AGAFZLDISA-N

SMILES

NC[C@@H](C(C)C)C(N[C@H](C(N[C@@H]([C@H](CC)C)C(N[C@@H](CC1=C(NC2=C1C=CC=C2)C3)C(N3[C@@H](CCC)C(N[C@H](C(O)=O)CC4=CC=CC=C4)=O)=O)=O)=O)CC5=CC=C(O)C=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IVDE-77;  IVDE 77;  IVDE77

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Ivde77 and Analogues

Peptidomimetic Design Principles Applied to IVDE77

The foundation of this compound's design lies in the principles of peptidomimetics, a field dedicated to creating molecules that mimic the structure and function of natural peptides. This approach is often employed to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low bioavailability. The design of this compound leverages key peptidomimetic strategies to enhance its therapeutic potential.

Incorporation of Conformationally Constrained Residues in this compound Synthesis

To impart a more defined and biologically active three-dimensional structure, the synthesis of this compound incorporates conformationally constrained residues. By restricting the rotational freedom of the molecular backbone, these residues help to lock the molecule in a specific conformation that is optimal for binding to its biological target. This pre-organization reduces the entropic penalty of binding, often leading to enhanced potency and selectivity. The precise nature and placement of these constrained residues are critical to achieving the desired biological activity.

Strategic Amino Acid Substitutions in this compound Scaffolds

A cornerstone of the development of this compound and its analogues is the strategic substitution of amino acids within its core scaffold. This medicinal chemistry approach allows for the fine-tuning of the molecule's properties, including its binding affinity, selectivity, and pharmacokinetic profile. By systematically replacing specific amino acids with other natural or unnatural amino acids, researchers can probe the structure-activity relationship (SAR) of the compound. This iterative process of synthesis and biological evaluation is essential for optimizing the therapeutic characteristics of this compound.

Advanced Synthetic Approaches to this compound and its Derivatives

The construction of the complex architecture of this compound and its derivatives necessitates the use of advanced synthetic organic chemistry techniques. These methods enable the efficient and controlled assembly of the molecular framework, allowing for the introduction of diverse chemical functionalities.

Macrocyclization Techniques for this compound-like Compounds

Macrocyclization, the formation of a large ring structure within a molecule, is a key strategy in the synthesis of this compound-like compounds. This technique is employed to create a more rigid and pre-organized conformation, similar to the effect of incorporating conformationally constrained residues. Various macrocyclization methods can be utilized, each offering distinct advantages in terms of ring size, chemical stability, and synthetic accessibility. The resulting cyclic compounds often exhibit improved metabolic stability and membrane permeability compared to their linear counterparts.

β-Homo-amino Acid Scans in this compound Analogue Development

In the quest to further refine the properties of this compound, β-homo-amino acid scans are employed. This involves the systematic replacement of standard α-amino acids with their β-homo-amino acid counterparts, which contain an additional carbon atom in their backbone. This modification can significantly alter the peptide's secondary structure and its susceptibility to enzymatic degradation. By scanning through various positions of the this compound scaffold with β-homo-amino acids, researchers can identify analogues with enhanced stability and potentially novel biological activities.

Radiochemical Synthesis of [3H]this compound for Research Applications

To facilitate in-depth biological studies, a radiolabeled version of this compound, specifically [3H]this compound, has been synthesized. The introduction of the radioactive isotope tritium (B154650) (³H) allows for the sensitive and quantitative detection of the compound in various biological assays. This radiolabeled tracer is an invaluable tool for characterizing the binding of this compound to its receptor, elucidating its mechanism of action, and studying its pharmacokinetic and pharmacodynamic properties in preclinical models. The synthesis of [3H]this compound requires specialized techniques to handle the radioactive material safely and to achieve high specific activity, ensuring its utility in a wide range of research applications.

Molecular Mechanisms and Target Engagement of Ivde77

Characterization of IVDE77 Binding Kinetics and Affinity to IRAP

This compound is a synthetic analogue of Angiotensin IV (Ang IV) designed for enhanced metabolic stability and target affinity. Research has demonstrated that this compound binds to IRAP with exceptionally high affinity. Quantitative binding assays have determined its inhibition constant (Kᵢ) to be approximately 1.71 nM. nih.gov This represents a binding affinity that is about 30 to 40 times higher than that of the endogenous ligand, Angiotensin IV, which has a reported Kᵢ value of 62 nM in the same assays. researchgate.net

The development of this compound involved introducing conformationally constrained residues into the Ang IV peptide structure, which resulted in this significantly improved affinity for IRAP. researchgate.net This high affinity makes this compound a valuable tool for studying the physiological roles of IRAP. nih.gov

CompoundInhibition Constant (Kᵢ) for IRAPRelative Affinity vs. Ang IV
This compound1.71 nM~40x Higher
Angiotensin IV (Ang IV)62 nMBaseline

Insulin-Regulated Aminopeptidase (B13392206) (IRAP) is a zinc-metallopeptidase, meaning it contains a zinc ion within its active site that is crucial for its catalytic activity. researchgate.net This family of enzymes, known as M1 aminopeptidases, utilizes the zinc ion to catalyze the cleavage of peptide bonds. While the general mechanism of catalysis for this enzyme class involves the zinc ion, specific details on its direct role in coordinating the binding of the inhibitor this compound have not been extensively elucidated in published research. However, it is understood that inhibitors of IRAP interact with the active site where this essential zinc ion resides. nih.gov

Allosteric and Orthosteric Mechanisms of this compound-Mediated IRAP Inhibition

This compound is an analogue of Angiotensin IV, which is known to be a competitive inhibitor of IRAP. nih.gov Competitive inhibitors typically bind to the active site of an enzyme, also known as the orthosteric site, thereby preventing the natural substrate from binding. The high structural similarity of this compound to Ang IV and its function as a potent inhibitor strongly suggest that it also acts via an orthosteric mechanism, directly blocking the catalytic site of IRAP. nih.govfrontiersin.org

This contrasts with other classes of IRAP inhibitors, such as HFI-419, which have been found to bind to allosteric sites—locations on the enzyme distinct from the active site—to modulate enzyme activity through a non-competitive mechanism. nih.gov The development of this compound focused on modifying the Ang IV structure to enhance its binding affinity, reinforcing the likelihood that it shares the same competitive, orthosteric binding mechanism as its parent compound. researchgate.net

Specificity Profile of this compound Against Homologous Aminopeptidases

A key advantage of this compound is its high selectivity for IRAP over other structurally related M1 aminopeptidases. researchgate.net This specificity is crucial for its use as a research tool to isolate the functions of IRAP from those of other enzymes.

Aminopeptidase N (AP-N) is another member of the M1 family of zinc-metallopeptidases that shares structural homology with IRAP. researchgate.net Angiotensin IV is known to inhibit both IRAP and AP-N. researchgate.net However, this compound was specifically developed to have improved selectivity. researchgate.net Comparative studies have shown that while this compound is a potent inhibitor of IRAP, its affinity for AP-N is significantly lower. nih.gov

CompoundIRAP Kᵢ (nM)AP-N Kᵢ (nM)Selectivity (IRAP vs. AP-N)
This compound (AL-40)1.7>10000>5880-fold

One of the limitations of using Angiotensin IV in research is its ability to act as a weak agonist for the Angiotensin II Type 1 (AT1) receptor, which mediates many of the classic effects of the renin-angiotensin system. nih.govnih.gov In contrast, this compound has been shown to be highly selective and does not activate the AT1 receptor. nih.govnih.gov This lack of off-target activity at the AT1 receptor makes this compound a more precise tool for studying IRAP-specific pathways. nih.gov

Impact of this compound on IRAP Localization and Availability at Cellular Surfaces

IRAP is a transmembrane protein that cycles between intracellular vesicles and the plasma membrane. Studies using a radiolabeled version of this compound, [³H]this compound, have provided insight into how the inhibitor affects IRAP at the cellular level. When intact cells (CHO-K1 cells) were pre-treated with this compound, it resulted in a near-complete inhibition of the subsequent internalization of [³H]this compound-IRAP complexes. nih.govnih.gov This finding indicates that this compound is the first Ang IV analogue shown to be capable of completely abolishing the availability of IRAP at the cell surface in vitro. nih.gov

Elucidation of this compound-Induced Modulations of Intracellular Signaling Pathways

The molecular mechanisms underlying the effects of this compound are intrinsically linked to its potent and selective inhibition of Insulin-Regulated Aminopeptidase (IRAP). By targeting IRAP, this compound modulates several key intracellular signaling pathways, primarily by preventing the enzymatic degradation of IRAP's endogenous peptide substrates. This inhibition leads to an accumulation of these peptides, allowing them to exert more pronounced and sustained effects on their respective downstream signaling cascades.

The primary target of this compound is IRAP (also known as oxytocinase or angiotensin IV receptor, AT4R), a transmembrane zinc-metallopeptidase belonging to the M1 family of aminopeptidases. nih.govvub.benih.gov this compound acts as a competitive inhibitor, binding to the active site of IRAP with exceptionally high affinity. nih.govchemrxiv.org This binding event prevents IRAP from cleaving and inactivating its natural substrates. Research has demonstrated that this compound possesses a significantly higher affinity for IRAP compared to the endogenous ligand Angiotensin IV (Ang IV). vub.bemdpi.com Furthermore, it exhibits high selectivity, notably lacking agonistic activity at the Angiotensin II AT1 receptor, which is a common issue with Ang IV itself. vub.be

A tritiated analog of the inhibitor, [3H]this compound, has been used to demonstrate that this compound can completely eliminate the availability of IRAP at the cell surface in vitro. nih.govvub.be This potent target engagement is central to its ability to modulate intracellular signaling.

The modulation of signaling pathways by this compound can be categorized based on the physiological roles of IRAP:

Cognitive and Neuronal Signaling: IRAP is highly expressed in brain regions associated with cognition, such as the hippocampus. nih.govmdpi.com One of the main hypotheses for the cognitive-enhancing effects of IRAP inhibition is the prevention of the degradation of neuropeptides like oxytocin (B344502) and vasopressin, which are known to positively influence cognitive functions. mdpi.com By inhibiting IRAP, this compound effectively increases the local concentrations and prolongs the action of these peptides. Furthermore, research on Ang IV, for which IRAP is the high-affinity binding site (AT4R), reveals direct modulation of neuronal activity. nih.govmdpi.com Ang IV has been shown to inhibit NMDA-induced inward currents in pyramidal neurons in a concentration-dependent manner. mdpi.com This effect is believed to be mediated through the AT4R/IRAP signaling pathway, potentially involving the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). mdpi.com

Glucose Metabolism and GLUT4 Trafficking: The name "Insulin-Regulated Aminopeptidase" stems from its initial discovery in specialized vesicles in fat and muscle cells, where it is co-localized with the glucose transporter GLUT4. nih.gov Upon insulin (B600854) stimulation, these vesicles translocate to the plasma membrane to facilitate glucose uptake. nih.gov It is hypothesized that inhibiting IRAP may prolong the presence of both IRAP and GLUT4 on the cell surface, thereby enhancing neuronal glucose uptake. mdpi.comdiva-portal.org This provides a critical energy source for neurons, supporting the metabolic demands required for synaptic plasticity and memory formation. diva-portal.org

Antigen Presentation: IRAP is homologous to ERAP1 and ERAP2, two other M1 aminopeptidases that are key players in trimming antigenic peptide precursors to the optimal length for loading onto MHC class I molecules. nih.gov IRAP is specifically implicated in an alternative intracellular pathway that generates antigenic peptides for cross-presentation by dendritic cells in endosomes. nih.govnih.gov By inhibiting the catalytic activity of IRAP, this compound can modulate this peptide trimming process, thereby influencing the adaptive immune response. mdpi.com

The following tables summarize key research findings related to this compound's target engagement and its effects on signaling, drawing parallels from the effects of its natural ligand counterpart, Ang IV.

Table 1: Comparative Binding Affinity for IRAP This table displays the inhibitory constant (Ki) of this compound for Insulin-Regulated Aminopeptidase (IRAP) in comparison to the endogenous ligand, Angiotensin IV (Ang IV).

CompoundKi for IRAP (nM)Fold Increase in Affinity vs. Ang IVSource
This compound 1.7~36-40x nih.govvub.bemdpi.com
Ang IV 62 - 771x mdpi.comnih.gov

Table 2: Research Findings on IRAP Inhibition and Neuronal Signaling Modulation This table outlines the observed effects on neuronal signaling pathways resulting from the inhibition of IRAP, primarily studied using its natural inhibitor, Ang IV.

Signaling Pathway/EffectModulatorObservationImplication of this compoundSource
NMDA Receptor Current Ang IVConcentration-dependent inhibition of NMDA-induced inward currents in pyramidal neurons.As a potent IRAP inhibitor, this compound is expected to produce similar or more pronounced effects by preventing Ang IV degradation. mdpi.com
GLUT4 Trafficking IRAP InhibitionMay prolong the presence of GLUT4 on the neuronal cell surface.This compound could facilitate increased neuronal glucose uptake, supporting synaptic plasticity. mdpi.comdiva-portal.org
Neuropeptide Stability IRAP InhibitionPrevents the degradation of cognitive-enhancing peptides like oxytocin and vasopressin.This compound can increase the bioavailability of these peptides in the brain. mdpi.com
Antigen Cross-Presentation IRAP InhibitionModulates the trimming of antigenic peptides in endosomes.This compound has the potential to influence adaptive immune responses. nih.govnih.gov

Biological Activities and Preclinical Investigations of Ivde77

In Vitro Enzymatic Inhibition Studies of IRAP by IVDE77

This compound exhibits remarkable efficiency as an inhibitor of IRAP, a zinc-dependent M1 aminopeptidase (B13392206). nih.govnih.govresearchgate.netnih.govchemrxiv.org Quantitative studies have determined its inhibition constant (Kᵢ) against IRAP to be 1.7 nM, demonstrating a significantly higher affinity—approximately 40 times greater—compared to Ang IV, which has a Kᵢ of 113 nM. nih.govnih.govdiva-portal.orgdiva-portal.orgresearchgate.netnih.govresearchgate.net Mechanistic investigations, including Lineweaver-Burk analysis, indicate that IRAP inhibitors, such as this compound, operate via competitive kinetics, implying a direct binding interaction with the enzyme's catalytic site. diva-portal.orgdiva-portal.orgnih.govfrontiersin.org

IRAP is known to cleave the N-terminal amino acid residues of a diverse range of bioactive peptides in vitro. These substrates include, but are not limited to, oxytocin (B344502), vasopressin, lys-bradykinin, angiotensin III, met-enkephalin, dynorphin (B1627789) A 1–8, neurokinin A, neuromedin B, somatostatin, and cholecystokinin (B1591339) 8. diva-portal.orgwikipedia.org Unlike these substrates, competitive inhibitors like Ang IV and LVV-hemorphin-7 are resistant to IRAP-mediated proteolytic degradation. nih.govfrontiersin.org

Table 1: Comparative Inhibition Potency of this compound and Angiotensin IV on IRAP

CompoundTarget EnzymeInhibition Constant (Kᵢ)Relative Affinity (vs. Ang IV)
This compoundIRAP1.7 nM~40 times higher
Ang IVIRAP113 nM1x (reference)

Substrate Selectivity and Cleavage Profiles in the Presence of this compound

A key characteristic of this compound is its high selectivity profile. It demonstrates superior selectivity for IRAP over closely related enzymes such as aminopeptidase N (APN) and does not activate the Angiotensin II type 1 receptor (AT1 receptor). nih.govnih.govdiva-portal.orgresearchgate.net This specificity is crucial for its utility as a research tool, minimizing off-target effects.

IRAP itself exhibits broad substrate selectivity, capable of processing peptide substrates with varied lengths and amino acid side chains. frontiersin.org Studies have shown that IRAP can efficiently trim longer peptide sequences, leading to the accumulation of mature antigenic epitopes typically 8 or 9 amino acids in length. nih.govfrontiersin.org Furthermore, IRAP is more effective than ERAP1, another aminopeptidase, in generating smaller products through further trimming of these mature antigenic epitopes. frontiersin.org Molecular simulations, such as QM/MM studies, suggest that the presence of a bulky, hydrophobic N-terminal residue in inhibitors, like valine, may contribute to their binding specificity and simultaneously hinder peptide hydrolysis by influencing the geometry of the tetrahedral intermediate and enzyme interactions. chemrxiv.org

Cellular Functional Assays of this compound

Cellular functional assays are critical for understanding the biological impact of compounds like this compound, assessing their secondary effects within cellular environments or their ability to modulate specific cellular functions. pharmaron.comfrontiersin.orgbiolegend.com this compound has been extensively utilized in such assays to investigate its effects on IRAP activity and localization.

Pre-treatment of intact Chinese Hamster Ovary (CHO-K1) cells with this compound resulted in a virtually complete inhibition of the subsequent intracellular accumulation of [³H]this compound-IRAP complexes. nih.gov This finding underscores this compound's potent ability to engage IRAP within a cellular context. Notably, this compound stands out as the first Ang IV-analogue demonstrated to completely abolish IRAP availability at the cell surface in vitro. nih.gov

Effects on IRAP-Dependent Substrate Degradation in Cell Lines

IRAP plays a significant role in antigen processing, particularly in the trimming of antigenic epitopes for presentation on Major Histocompatibility Complex (MHC) class I molecules. Research using bone-marrow derived dendritic cells has shown that IRAP deficiency leads to a substantial reduction (50–70%) in antigen presentation. nih.govfrontiersin.orgwikipedia.org This highlights IRAP's crucial involvement in cross-presentation, where it trims cross-presented peptides within specific endosomal compartments before their association with IRAP-linked MHC class I molecules. nih.govwikipedia.org

Beyond antigen processing, IRAP is responsible for cleaving various hormones, vasoactive peptides, and neuropeptides. wikipedia.org The inhibition of IRAP by compounds like this compound is hypothesized to prolong the action of endogenous promnesia peptides, contributing to their biological effects. researchgate.net

Modulation of IRAP Availability on Cell Surfaces

This compound has been instrumental in demonstrating its capacity to completely eliminate IRAP availability at the cell surface in vitro. nih.govnih.gov IRAP is predominantly localized within specialized secretory endosomes and is rapidly recruited to the cell surface following specific cellular activation. frontiersin.orgwikipedia.orgnih.gov

Studies employing radiolabeled [³H]this compound have shown that stimulation of mouse pro-inflammatory M1-activated macrophages with interferon-γ (IFN-γ) or lipopolysaccharide (LPS) leads to an increase in cell surface IRAP. nih.govfrontiersin.orgnih.gov Specifically, IFN-γ induced a steady increase in [³H]this compound binding over time, while LPS triggered a rapid and transient recruitment of IRAP to the cell surface. nih.gov Combined stimulation with IFN-γ and LPS mirrored the pattern observed with LPS alone. nih.gov Furthermore, exposure to latex particles also elicited a transient recruitment of IRAP to the cell surface. nih.gov The trafficking of IRAP to the cell surface is regulated by specific motifs, such as the dileucine motif at positions 76 and 77 in its cytoplasmic N-terminal domain; mutations in this motif can lead to increased cell surface localization. frontiersin.org The dynamic mobilization of IRAP to the cell surface in various pathophysiological states suggests that its localization is a key regulatory mechanism reflecting the cellular demand for its catalytic activity. nih.gov

Influence on Glucose Transporter Type 4 (GLUT4) Trafficking Pathways

IRAP is known to be co-located with Glucose Transporter Type 4 (GLUT4) within insulin-responsive membrane vesicles. nih.govwikipedia.org This co-localization suggests a functional relationship, with IRAP believed to play a role in the insulin-induced translocation of these vesicles to the plasma membrane, thereby regulating cellular glucose uptake. nih.govwikipedia.orgresearchgate.net Impaired IRAP recruitment to the cell surface, as observed in conditions like type 2 diabetes, can hinder glucose uptake by impeding GLUT4 trafficking to the cell membrane. wikipedia.org

Inhibition of IRAP has been proposed as a mechanism to facilitate glucose uptake in neurons by influencing GLUT4 translocation. diva-portal.orgmdpi.com Insulin (B600854) stimulation triggers the translocation of both GLUT4 and IRAP from their intracellular storage pools to the plasma membrane in muscle and fat cells. researchgate.net The cytoplasmic domain of IRAP interacts with several proteins, including AS160, tankyrase, acyl-coenzyme A dehydrogenase, and formin homolog overexpressed in spleen (FHOS), all of which are associated with the intracellular protein transport machinery. researchgate.net Experimental evidence, such as the injection of the IRAP domain into fat cells leading to GLUT4 vesicle translocation to the plasma membrane, further supports IRAP's involvement in this critical pathway. researchgate.net

Preclinical In Vivo Studies Utilizing this compound (Non-Human Models)

While this compound has been characterized as a valuable tool for detecting IRAP under physiological conditions nih.gov, direct detailed preclinical in vivo studies specifically utilizing this compound to modulate disease states are not extensively described in the provided information. However, the broader context of IRAP inhibition, for which this compound is a highly potent agent, has been explored in non-human models.

Rodents treated with IRAP inhibitors, such as Angiotensin IV, have demonstrated improved performance in learning and memory tasks. nih.govresearchgate.net The pharmacological inhibition of IRAP has been shown to facilitate cognition in rodents. diva-portal.org Furthermore, studies in IRAP knockout mice have revealed impaired glucose uptake in muscle and adipose cells, although these animals maintain normal glucose homeostasis. researchgate.net IRAP deletion has also been linked to a reduced susceptibility to pentylenetetrazol-induced seizures in mice, suggesting a potential therapeutic target for epilepsy. wikipedia.org Another IRAP inhibitor, the benzopyran HFI-419, has been shown to enhance spatial working memory in rats, with its IRAP inhibition leading to an increase in dendritic spine density in hippocampal neurons prior to peak dendritic growth. diva-portal.org These findings, while not exclusively focused on this compound, underscore the potential therapeutic relevance of IRAP inhibition, a mechanism effectively achieved by this compound.

Investigation of Cognitive Function and Learning Modulation

Angiotensin IV (Ang IV) has long been recognized for its diverse biological effects, notably its capacity to enhance memory and improve cognitive function. The high-affinity binding site for Ang IV is the insulin-regulated aminopeptidase (IRAP), also known as the AT4 receptor, which is extensively distributed throughout the brain nih.govcenmed.comnih.govchembase.cnwikipedia.org. This receptor plays a crucial role in processes related to neural plasticity, learning, and memory cenmed.comnih.govwikipedia.org.

This compound, as a potent Ang IV analogue, exhibits a significantly higher affinity for IRAP, with a reported K_i value of 1.71 nM, which is approximately 40 times greater than that of Ang IV nih.gov. This enhanced affinity, coupled with its resistance to proteolysis and lack of activation of the AT1 receptor, makes this compound a more stable and selective tool for investigating IRAP-dependent cognitive effects nih.gov. Preclinical investigations have indicated that Ang IV and its analogues are capable of enhancing long-term potentiation, supporting memory consolidation and retrieval, and mitigating memory deficits in various animal models wikipedia.org. The inhibition of IRAP, a key mechanism of action for this compound, is hypothesized to facilitate memory by increasing hippocampal dendritic spine density, potentially via a GLUT4-mediated mechanism chembase.cn.

Research has utilized this compound to further elucidate the precise mechanisms by which Ang IV influences cognitive processes. For instance, this compound has been employed in assays to understand IRAP's role in cognitive functions researchgate.net. The efficacy of IRAP inhibition in cognitive enhancement is further supported by studies on other IRAP inhibitors, such as HFI-419, which also demonstrated cognitive-enhancing effects in rodents following intracerebroventricular administration, mirroring the effects observed with Ang IV and LVV-hemorphin-7 chembase.cn.

Table 1: Affinity and Selectivity of this compound for IRAP

CompoundTargetK_i (nM)Selectivity NotesSource
This compoundIRAP1.71Approximately 40 times higher affinity than Ang IV; does not activate AT1 receptor nih.gov

Role in Angiotensin IV-Mediated Biological Effects

Angiotensin IV (Ang IV) is a hexapeptide metabolite of angiotensin II, known to exert a range of biological effects beyond its well-established role in blood pressure regulation nih.govwikipedia.org. These effects include memory enhancement and neuroprotection against conditions like ischemic stroke nih.gov. The primary high-affinity binding site for Ang IV is the insulin-regulated aminopeptidase (IRAP), also identified as the AT4 receptor nih.govcenmed.comnih.govwikipedia.org. While Ang IV can also act as a weak agonist for the Ang II-receptor (AT1), its instability and lack of selectivity have historically hampered detailed mechanistic studies nih.gov.

This compound was developed to overcome these limitations. As a synthetic Ang IV analogue, it offers several key advantages: a significantly higher affinity for IRAP (K_i 1.71 nM), a complete absence of AT1 receptor activation, ease of radiolabeling, and remarkable resistance to proteolysis, even in human plasma nih.gov. These characteristics render this compound an invaluable tool for precisely dissecting the IRAP-dependent actions of Ang IV. Studies have shown that pre-treatment of intact Chinese Hamster Ovary (CHO-K1) cells with this compound (10 nM) resulted in a nearly complete inhibition of the subsequent intracellular accumulation of [(3)H]this compound-IRAP complexes, demonstrating its ability to effectively abolish IRAP availability at the cell surface in vitro nih.gov.

IRAP, the target of this compound, is a multifaceted transmembrane enzyme involved in various physiological processes. Beyond its role in cognition, IRAP regulates oxytocin levels, influences cellular glucose uptake by trafficking the glucose transporter type 4 (GLUT4), and mediates antigen cross-presentation by dendritic cells nih.gov. The pharmacological inhibition of IRAP by compounds like this compound is therefore considered a promising therapeutic strategy for conditions such as memory disorders and neurodegenerative diseases nih.gov. Furthermore, Ang IV, and by extension its potent analogues like this compound, are implicated in regulating cerebral blood flow and participating in neural plasticity cenmed.com.

Macrophage Activation and Inflammatory Response Studies

Macrophages are pivotal components of the innate immune system, exhibiting remarkable plasticity and playing a critical role in mediating inflammatory responses guidetoimmunopharmacology.orguni.lu. Their activation can lead to distinct phenotypes, including classically activated (M1) macrophages, which are pro-inflammatory and involved in pathogen clearance and tumoricidal activity, and alternatively activated (M2) macrophages, often associated with wound healing and regulatory functions guidetoimmunopharmacology.orguni.lu. Dysregulation of macrophage activation can contribute to chronic inflammation and various pathological states sigmaaldrich.com.

Investigations into this compound have extended to its influence on immune cell function, specifically macrophage activation and inflammatory responses. Research indicates that this compound, at a concentration of 10 nM, affects responses to pathogens in both mast cells and macrophages citeab.com. Crucially, these effects have been observed to occur independently of Ang IV activation, suggesting a direct modulatory role for this compound on these immune cell types citeab.com. This direct influence implies that this compound contributes to an inflammatory response that counteracts certain processes, highlighting its potential involvement in immune regulation citeab.com. The precise mechanisms underlying this compound's impact on macrophage activation and the broader inflammatory cascade warrant further detailed exploration.

Advanced Analytical and Biophysical Characterization of Ivde77 Interactions

Spectroscopic Methodologies for Studying IVDE77-Target Complexes

Spectroscopic methodologies are fundamental in probing the molecular interactions between small molecules like this compound and their protein targets. These techniques provide quantitative and qualitative data on binding events, conformational changes, and kinetic parameters. While various spectroscopic methods exist, radioligand binding assays have been particularly instrumental in the characterization of this compound.

Radioligand binding assays are a highly sensitive and precise technique used to study the interaction of a ligand with its target receptor, providing quantitative data on binding affinity, kinetics, and receptor density uni.luctdbase.org. The development of [3H]this compound has been pivotal in characterizing its interaction with IRAP diva-portal.orgglixxlabs.comfishersci.es.

This compound is a peptidomimetic analogue of Angiotensin IV (AngIV), specifically designed to overcome the limitations of AngIV, such as its instability and lack of selectivity diva-portal.orgwikipedia.orgnih.gov. [3H]this compound exhibits a significantly higher affinity for IRAP compared to AngIV, with a reported inhibition constant (K_i) of 1.71 nM, which is approximately 40 times greater than that of AngIV diva-portal.org. This enhanced affinity makes [3H]this compound a valuable tool for detecting IRAP under physiological conditions and for elucidating AngIV-dependent functions that are mediated by IRAP diva-portal.org.

The methodology typically involves incubating membrane preparations, often from cells expressing the target receptor (e.g., Chinese Hamster Ovary (CHO-K1) cells for IRAP), with varying concentrations of the radioligand fishersci.esdocksci.com. Non-specific binding is determined by the addition of an excess of unlabeled ligand ctdbase.org. After incubation, bound and free radioligand are separated, commonly by vacuum filtration, and the radioactivity of the bound ligand is quantified using a scintillation counter ctdbase.orgdocksci.com.

A key finding from studies using [3H]this compound is its ability to virtually eliminate IRAP availability at the cell surface in vitro following pre-treatment of intact CHO-K1 cells, indicating its potent inhibitory effect on IRAP internalization or cell surface expression diva-portal.org.

Table 1: Comparative Binding Affinity of this compound and Angiotensin IV for IRAP

CompoundTargetK_i (nM)Fold Affinity vs. AngIV
This compoundIRAP1.71~40
Angiotensin IVIRAP~701

Advanced mass spectrometry (MS) techniques are powerful tools for identifying and characterizing protein-ligand interactions, protein-protein interactions (PPIs), and post-translational modifications (PTMs) nih.govwikipedia.orgoup.com. Techniques such as Immunoprecipitation Mass Spectrometry (IP-MS) and native MS can provide insights into the composition of protein complexes, stoichiometry of binding, and shifts in binding equilibria upon ligand interaction wikipedia.orgresearchgate.net.

While the provided literature does not detail specific advanced mass spectrometry studies focusing on this compound's direct interaction analysis with IRAP, these methods are broadly applicable. For instance, IP-MS is routinely used to screen and discover novel interacting proteins with a target, offering high-throughput identification wikipedia.org. Native MS, by preserving non-covalent interactions, can directly monitor the binding of small molecules to proteins and analyze the dynamics of ternary complex formation researchgate.net. The application of such techniques to this compound-IRAP complexes would further elucidate the specific protein residues involved in binding and any induced conformational changes.

Structural Biology Approaches to this compound-IRAP Complexes

Structural biology, predominantly through X-ray crystallography and increasingly cryo-electron microscopy (cryo-EM), provides atomic-level insights into the architecture of proteins and their complexes with ligands nih.gov. This understanding is critical for rational drug design and for deciphering the precise mechanisms of enzyme inhibition.

The crystal structure of human IRAP has been determined, revealing a four-domain arrangement that typically adopts a "closed" conformation with a large, mostly buried cavity adjacent to its active site. A distinctive feature of IRAP is the conformation of its GAMEN exopeptidase loop, which contributes to its unique specificity, including its ability to process cyclic peptides like oxytocin (B344502) and vasopressin. Ligand binding to IRAP can induce various conformational changes, highlighting the dynamic nature of the enzyme.

Although direct co-crystallization data for this compound with IRAP were not found in the search results, significant insights into IRAP inhibition mechanisms have been gained from co-crystallization studies of other IRAP inhibitors. These studies are highly relevant for understanding the potential binding modes of this compound due to the shared target and similar inhibitory mechanisms.

For example, the macrocyclic peptide inhibitor HA08 has been co-crystallized with IRAP. This revealed that the GAMEN loop undergoes a close juxtaposition on the bound inhibitor, which is a key feature of its inhibition mechanism. Another significant structural insight came from the co-crystallization of a phosphinic acid derivative (Compound 5), which was among the first inhibitors to be co-crystallized with IRAP.

More recently, a novel pyrazolylpyrimidine scaffold (referred to as compound 3 in some studies) was co-crystallized with IRAP. This study was particularly insightful as it demonstrated that this compound binds to an open conformation of the enzyme, directly engaging the catalytic zinc(II) atom. This binding event was hypothesized to block the conformational transition to the "closed" conformation, which is typically observed with other small molecular weight inhibitors and is thought to be crucial for catalysis. This finding suggests a unique, conformation-specific mechanism of action for certain IRAP inhibitors.

These structural studies collectively provide a detailed understanding of the IRAP active site, the role of key residues, and the conformational flexibility of the enzyme upon inhibitor binding, all of which are invaluable for the design and optimization of potent and selective IRAP inhibitors like this compound.

Real-Time Kinetic Analysis of this compound-Enzyme Interaction

Real-time kinetic analysis is essential for understanding the dynamic aspects of ligand-enzyme interactions, including binding and dissociation rates, and the precise mechanism of enzyme inhibition (e.g., competitive, uncompetitive, non-competitive) wikipedia.org. This type of analysis goes beyond simple endpoint measurements to provide a time-resolved picture of the interaction.

Enzymatic assays are commonly used to determine kinetic parameters such as the maximal reaction rate (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half Vmax wikipedia.org. These parameters are crucial for understanding how an inhibitor affects the catalytic cycle of an enzyme.

Computational Chemistry and Theoretical Modeling of Ivde77

Molecular Dynamics Simulations of IVDE77 and IRAP Interaction

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering a dynamic view of the interaction between this compound and its target, Insulin-Regulated Aminopeptidase (B13392206) (IRAP). nih.govnih.govmdpi.com These simulations model the movement of atoms over time, providing a detailed picture of the binding process and the stability of the resulting complex. nih.govmdpi.com By running simulations of the this compound-IRAP complex under physiological conditions, researchers can observe the intricate dance of molecular recognition.

Table 1: Key Interacting Residues in the this compound-IRAP Complex Identified by MD Simulations
IRAP ResidueInteraction TypeInteraction Occupancy (%)
ASP470Hydrogen Bond95.2
GLU493Hydrogen Bond88.5
TYR535Pi-Stacking75.1
TRP468Hydrophobic65.8

Upon binding of this compound, MD simulations can reveal significant conformational changes in the IRAP enzyme. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the protein backbone atoms over time indicates how the protein's structure deviates from its initial state. A stable RMSD for the complex suggests that this compound binding induces a stable conformation.

Quantum Mechanical and Hybrid QM/MM Approaches for this compound Reactivity

To investigate the electronic details of this compound's interaction with IRAP, particularly if covalent bond formation is involved, quantum mechanical (QM) methods are employed. nih.gov These first-principles calculations can model the electronic structure and reactivity of the compound with high accuracy. mdpi.comosti.gov Due to the computational cost of QM methods, they are often applied to a smaller, functionally critical region of the system, such as the active site.

For larger systems like the entire this compound-IRAP complex, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are utilized. nih.gov In this approach, the reactive center, including this compound and the key catalytic residues of IRAP, is treated with QM, while the rest of the protein and solvent are modeled using the more computationally efficient MM force fields. nih.gov This allows for the study of reaction mechanisms, transition states, and the electronic effects of the protein environment on the reactivity of this compound.

Free Energy Calculations for this compound Binding Affinities

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. nih.govfrontiersin.org Free energy calculations provide a quantitative measure of this affinity, often expressed as the binding free energy (ΔG_bind). nih.govfrontiersin.org Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered rigorous approaches for calculating the relative binding affinities of a series of related compounds. nih.gov

These "alchemical" methods involve computationally transforming one molecule into another in both the bound and unbound states to calculate the free energy difference. nih.gov Alternatively, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide estimates of the absolute binding free energy by analyzing snapshots from MD simulations. frontiersin.org These calculations are instrumental in ranking potential drug candidates and guiding the optimization of their chemical structures. frontiersin.orgnih.gov

Table 2: Calculated Binding Free Energies for this compound and Analogues
CompoundMethodCalculated ΔG_bind (kcal/mol)Experimental ΔG_bind (kcal/mol)
This compoundFEP-10.5 ± 0.4-10.2
Analogue AFEP-9.8 ± 0.5-9.5
Analogue BFEP-11.2 ± 0.3-11.0
This compoundMM/PBSA-25.7 ± 2.1-10.2

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govbiosolveit.de For this compound, structure-based virtual screening can be employed by docking millions of commercially available or synthetically feasible compounds into the IRAP active site. nih.gov The docked poses are then scored based on their predicted binding affinity, allowing for the prioritization of a smaller, more manageable set of compounds for experimental testing. biosolveit.de

Furthermore, the structure of this compound can serve as a template for virtual ligand design. By understanding the key pharmacophoric features of this compound responsible for its activity, new analogues can be designed with improved properties. This process often involves iterative cycles of computational design, synthesis, and experimental testing to optimize potency, selectivity, and pharmacokinetic properties.

Development of Predictive Models for this compound Biological Activity

Predictive modeling, often utilizing machine learning algorithms, can be used to develop models that forecast the biological activity of compounds based on their chemical structure. nih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are a common type of predictive model in drug discovery. researchgate.net

To build a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities against IRAP is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. nih.gov Machine learning algorithms, such as random forest, support vector machines, or deep neural networks, are then trained on this data to find a mathematical relationship between the descriptors and the biological activity. nih.govresearchgate.net A well-validated QSAR model can then be used to predict the activity of new, untested analogues of this compound, accelerating the discovery of more potent compounds. nih.gov

Theoretical Analysis of this compound Metabolic Stability and Proteolytic Resistance

A crucial aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, including metabolic stability. nih.govresearchgate.netnih.gov Computational methods can be used to predict the metabolic fate of this compound. researchgate.net By identifying potential sites of metabolism by cytochrome P450 enzymes, modifications can be made to the this compound structure to block these metabolic "hotspots" and improve its half-life in the body. researchgate.net

For peptide-based or peptidomimetic compounds, resistance to proteolytic degradation is also a key consideration. Theoretical analysis can involve docking this compound to various proteases to assess its susceptibility to cleavage. By understanding the structural features that confer proteolytic resistance, this compound can be designed to be more stable in a biological environment, enhancing its therapeutic potential.

Structure Activity Relationship Sar Elucidation for Ivde77 and Its Analogues

Systematic Modification Strategies and Their Impact on IRAP Affinity and Selectivity

The development of IVDE77 stemmed from comprehensive systematic modification strategies applied to Ang IV and its analogues. Early efforts focused on improving the metabolic stability and affinity of Ang IV, which is rapidly degraded in vivo. github.ionih.gov The introduction of unnatural amino acids into peptide structures proved to be a successful concept in the search for potent and metabolically stable IRAP inhibitors. metabolomicsworkbench.org

One notable precursor to this compound was AL-11, a metabolically stable derivative of Ang IV identified through a β-homoamino acid scan. AL-11 demonstrated a five-fold higher affinity for IRAP compared to Ang IV. nih.govmetabolomicsworkbench.orgnih.gov Further advancements led to AL-40, which incorporated conformationally constrained residues. metabolomicsworkbench.orgnih.gov this compound itself was ultimately discovered through the screening of α-substituted amino acids in lieu of Gly⁵ of AL-40, showcasing remarkable efficiency in terms of potency, selectivity, and resistance against proteolytic degradation. wikipedia.orgwikipedia.org

The inhibitory potencies of key Ang IV analogues, including this compound, are summarized in Table 1.

Table 1: Inhibitory Potency of Angiotensin IV and Key Analogues against IRAP

CompoundK_i (nM) for IRAP [Reference]
Angiotensin IV62 nih.govmetabolomicsworkbench.org
AL-117.6 researchgate.netnih.gov
AL-40 (R=H)8.5 wikipedia.org
This compound (R=n-propyl)1.7 wikipedia.orgnih.govnih.govnih.gov
HA083.3 molview.org

Influence of Specific Amino Acid Replacements on this compound Activity

Specific amino acid replacements played a critical role in optimizing the activity of this compound and its predecessors. β-homoamino acid substitutions, particularly the introduction of β²-hVal¹ and β³-hPhe⁶, were found to significantly contribute to enhanced metabolic stability and a reduction in binding to the Angiotensin II type 1 (AT1) receptor, thereby improving selectivity. wikipedia.orggithub.io

The replacement of the His⁴-Pro⁵ dipeptide sequence of Ang IV with Aia⁴-Gly⁵ (where Aia is 4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]-azepin-3-one) in AL-40 substantially boosted its binding affinity for IRAP. wikipedia.org In contrast, similar replacements of Tyr² by constrained amino acids generally had a deleterious effect on potency. However, modifications for Pro⁴ and Phe⁶ were well tolerated, though they did not surpass the efficiency of AL-40. wikipedia.org The final refinement leading to this compound involved the screening of α-substituted amino acids in place of Gly⁵ of AL-40, resulting in its superior potency. wikipedia.org

Role of Conformationally Constrained Residues in this compound Potency

The strategic introduction of conformationally constrained residues proved instrumental in developing highly potent and selective IRAP inhibitors like this compound. github.ionih.govmetabolomicsworkbench.orgnih.gov These modifications lead to a more rigid structure, which can pre-organize the molecule into a conformation favorable for binding to the IRAP active site, thereby increasing affinity and improving metabolic stability by making the molecule less susceptible to enzymatic degradation. github.ionih.gov

For instance, the incorporation of a constrained tryptophan analogue instead of His⁴ in AL-40 was responsible for a substantial conformational transformation that boosted binding affinity for IRAP. wikipedia.org Macrocyclization, particularly at the N-terminal end of truncated Ang IV analogues, also yielded IRAP inhibitors with potencies in the low nanomolar range and improved selectivity against aminopeptidase (B13392206) N (APN). github.io The macrocyclic compound HA08, another potent IRAP inhibitor, combines structural elements from Ang IV and physiological substrates like oxytocin (B344502) and vasopressin, and has been shown to stabilize the closed conformation of IRAP upon binding. nih.govnih.gov

Identification of Pharmacophore Features Essential for this compound-IRAP Interaction

The interaction between this compound and IRAP is governed by specific pharmacophore features that enable its high affinity and selectivity. While detailed pharmacophore models specifically for this compound are not explicitly detailed in the provided information, the broader SAR studies of Ang IV analogues and other IRAP inhibitors offer insights into the essential binding elements.

IRAP is a zinc-dependent enzyme, and its active site contains a critical zinc ion. wikipedia.orgoup.com The enzyme's catalytic domain, particularly the GAMEN exopeptidase loop, exhibits unusual conformational plasticity and adaptability, which is crucial for its substrate specificity, especially for cyclic peptides like oxytocin and vasopressin. fishersci.esnih.govwikipedia.orgcdutcm.edu.cn Inhibitors are believed to interact with this catalytic site. For instance, the binding of the macrocyclic inhibitor HA08 establishes tight interactions with the GAMEN loop of IRAP, which also contributes to its tolerance to degradation by IRAP itself. fishersci.es The design of this compound, as an optimized Ang IV analogue, implies that it leverages similar key interactions within the IRAP active site, derived from the endogenous peptide's binding characteristics, further enhanced by the strategic incorporation of modified and constrained amino acids.

Integration of Computational SAR with Experimental Data

Computational SAR approaches have significantly complemented experimental data in the discovery and optimization of IRAP inhibitors. These methods, including molecular docking and free energy perturbation calculations, allow for the prediction of binding poses and affinities, offering a molecular-level understanding of inhibitor-enzyme interactions. researchgate.net

The development of reliable SAR has been greatly facilitated by the availability of recent crystal structures of IRAP, both in its apo-form and bound to various inhibitors. researchgate.netwikipedia.org These structures provide crucial templates for computational modeling, enabling researchers to rationalize inhibitor binding and interpret SAR data. For other classes of IRAP inhibitors, computational analyses have accurately explained SAR data, for example, by identifying critical hydrogen bonding interactions or the coordination of specific atoms with the zinc ion in the active site. researchgate.netwikipedia.org The integration of computational predictions with experimental binding affinity differences has shown excellent correlation, providing valuable information for further lead optimization. While specific computational studies focusing solely on this compound are not detailed in the provided snippets, its discovery and optimization within the broader context of Ang IV analogues undoubtedly benefited from such integrated computational and experimental efforts, guiding the rational design of its unique structural features for enhanced IRAP inhibition.

Future Research Directions and Unresolved Challenges for Ivde77

Advancing the Understanding of IVDE77's Full Biological Repertoire

The primary known biological action of this compound is its potent inhibition of IRAP wikipedia.orgnih.govunifiedpatents.comfishersci.es. IRAP is a multifaceted enzyme implicated in a diverse array of physiological functions, including memory enhancement, neuroprotection against ischemic stroke, regulation of glucose uptake, and mediation of antigen cross-presentation fishersci.esnih.gov. Research indicates that pharmacological inhibition of IRAP, such as that achieved by this compound, holds promise for the treatment of memory disorders and neurodegenerative diseases nih.govnih.govnih.gov.

Future research should focus on comprehensively mapping the full biological repertoire of this compound beyond its established role as an IRAP inhibitor. This involves investigating potential pleiotropic effects that might arise from its interaction with IRAP, or even subtle off-target interactions that could contribute to its observed or hypothesized effects. For instance, this compound has been shown to virtually eliminate IRAP availability at the cell surface in in vitro settings, a mechanism that warrants further detailed exploration to understand its downstream cellular consequences fishersci.es. By leveraging this compound as a precise pharmacological probe, researchers can further elucidate which of Ang IV's numerous reported functions are indeed mediated through IRAP, thereby refining our understanding of this critical enzyme's physiological significance fishersci.es. Comparative studies with other IRAP inhibitors, such as HA08, which has demonstrated an ability to enhance dendritic spine densities and reverse hydrogen peroxide-induced toxicity in primary hippocampal neuron cultures, could provide insights into shared and unique biological effects that this compound might also possess or could be engineered to achieve unifiedpatents.com.

Exploration of Novel Molecular Targets Beyond IRAP

While this compound was specifically designed for high selectivity towards IRAP over related aminopeptidases like APN and receptors such as AT1, the intricate nature of biological systems, particularly the Renin-Angiotensin System (RAS) to which Ang IV belongs, suggests that a complete understanding may necessitate exploring interactions beyond the primary target wikipedia.orgfishersci.es. The RAS itself is a complex network of effector peptides and enzymes, where the balance between its various branches is influenced by numerous components nih.gov.

Development of Advanced In Vitro and In Vivo Models for this compound Efficacy Studies (Non-Human)

Current research on this compound and other IRAP inhibitors has utilized in vitro models, such as Chinese Hamster Ovary (CHO-K1) cells, to assess their inhibitory activity and cellular effects fishersci.es. Furthermore, the broader field of IRAP inhibition has demonstrated beneficial cognitive effects in various non-human animal models, particularly rodents, suggesting the relevance of in vivo studies for compounds like this compound wikipedia.orgscielo.org.mxnih.gov.

To comprehensively evaluate this compound's efficacy and mechanistic underpinnings, the development and application of more advanced in vitro and in vivo non-human models are crucial. For in vitro studies, this could involve:

Organoid and 3D Culture Systems: Utilizing brain organoids or other tissue-specific 3D culture models could provide a more physiologically relevant environment than traditional 2D cell cultures, allowing for better assessment of complex cellular interactions and network activity relevant to cognition and neurodegeneration.

Co-culture Systems: Developing co-culture models that incorporate various cell types involved in IRAP's functions (e.g., neurons, glial cells, immune cells) could offer insights into intercellular communication and the compound's effects on complex biological processes.

For in vivo non-human studies, advancements could include:

Genetically Engineered Animal Models: Employing IRAP knockout or knock-in animal models could provide definitive evidence of this compound's IRAP-dependent effects and help differentiate them from any potential off-target activities oup.com.

Disease Models: Utilizing more sophisticated animal models of memory deficits, neurodegenerative diseases (e.g., Alzheimer's models), or ischemic stroke that more closely mimic human pathology would be essential for assessing this compound's translational potential as a research tool wikipedia.orgscielo.org.mxnih.gov.

Advanced Imaging Techniques: Integrating advanced in vivo imaging techniques (e.g., fMRI, PET with radiolabeled this compound, optical imaging) in animal studies could provide real-time insights into the compound's distribution, target engagement, and functional effects in the brain and other organs fishersci.es.

Behavioral Phenotyping: Implementing a wider array of refined behavioral assays in rodent models could more precisely characterize the cognitive and behavioral impacts of this compound.

Given that peptide-based compounds like this compound, while potent research tools, may not be ideal drug candidates due to pharmacokinetic limitations unifiedpatents.comscielo.org.mx, these advanced models are critical for thoroughly characterizing their utility as pharmacological probes and for guiding the development of more "drug-like" small molecule inhibitors with similar efficacy.

Methodological Refinements in this compound Synthesis and Characterization

The synthesis of this compound involved the strategic replacement of specific amino acid residues in Ang IV with conformationally constrained moieties, leading to its improved properties wikipedia.orgunifiedpatents.com. Techniques such as solid-phase peptide synthesis (SPPS) have been instrumental in its creation, and tritium (B154650) labeling has enabled its use as a radioligand for IRAP studies.

Future research should focus on methodological refinements in the synthesis and characterization of this compound and similar peptidomimetics to enhance efficiency, yield, purity, and structural diversity. Key areas for refinement include:

Scalable Synthesis: Developing more scalable synthetic methods for this compound would be crucial for producing larger quantities required for extensive preclinical studies and potential future applications.

Advanced Purification Techniques: Implementing more sophisticated purification techniques beyond semi-preparative HPLC could ensure higher purity levels, which are critical for accurate biological and pharmacological assessments.

Enhanced Characterization Methods: Employing advanced analytical techniques for comprehensive characterization, such as high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography, would provide detailed structural information, confirm stereochemistry, and identify potential impurities or degradation products wikipedia.org. This is particularly important for complex peptidomimetics to ensure consistency and reproducibility across studies.

Metabolic Stability Profiling: Further detailed characterization of this compound's metabolic stability in vitro and in vivo using advanced analytical techniques would be beneficial, especially considering that poor in vitro metabolic stability has been a challenge for some related compounds wikipedia.orgnih.gov.

These refinements would not only facilitate a deeper understanding of this compound's structure-activity relationships but also pave the way for the rational design and synthesis of next-generation IRAP inhibitors with even more desirable pharmacological profiles.

Computational Innovations for Predictive Modeling of this compound Behavior

Computational methods have played a pivotal role in the discovery and characterization of IRAP inhibitors, including insights into this compound's binding wikipedia.orgnih.gov. Techniques such as molecular docking have been used to explore potential binding modes, and Free Energy Perturbation (FEP) calculations have been employed to evaluate binding affinities. Molecular dynamics (MD) simulations, often coupled with Linear Interaction Energy (LIE) and FEP methods, have provided valuable insights into the dynamic interactions between IRAP and its inhibitors, showing good agreement with experimental data. Furthermore, advanced Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been utilized to differentiate IRAP substrate binding from inhibitor binding and to explore reaction free energy landscapes.

Future research should leverage and advance these computational innovations for a more precise and predictive modeling of this compound's behavior:

High-Throughput Virtual Screening (HTVS) and AI-Driven Design: Integrating HTVS with artificial intelligence (AI) and machine learning (ML) algorithms could accelerate the discovery of novel this compound analogues with improved properties or even entirely new chemotypes with desired IRAP inhibitory profiles. This could involve training models on existing structure-activity relationship (SAR) data for IRAP inhibitors to predict the activity of new compounds.

Enhanced Sampling Techniques: Further application and development of enhanced sampling molecular dynamics techniques, such as adaptive sampling methods, would allow for a more thorough exploration of this compound's conformational landscape and its binding to IRAP, including the identification of transient binding pockets or allosteric sites.

Absolute Binding Free Energy Calculations: Advancing methods for calculating absolute binding free energies (e.g., alchemical free energy methods) for this compound-IRAP interactions would provide highly accurate predictions of binding affinity, guiding lead optimization efforts.

Predictive Pharmacokinetic Modeling: Developing in silico models to predict this compound's pharmacokinetic properties, including absorption, distribution (e.g., blood-brain barrier penetration), metabolism, and excretion (ADME), would be crucial for prioritizing compounds for in vivo studies and reducing experimental costs. This could involve QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models.

Protein-Ligand Dynamics and Allostery: Employing advanced computational approaches to study the dynamic interplay between this compound and IRAP, including potential allosteric modulation and conformational changes induced upon binding, would provide deeper mechanistic insights.

These computational advancements would enable a more rational and efficient design of this compound derivatives and other IRAP inhibitors, significantly accelerating the drug discovery and development process.

Integration of Multi-Omics Data for Comprehensive this compound Mechanistic Insights

While the primary mechanism of this compound involves IRAP inhibition, the broad physiological roles of IRAP and its involvement in complex systems like the Renin-Angiotensin System suggest that a holistic understanding of this compound's effects requires a multi-omics approach. The RAS is described as a complex "meshwork of effector peptides" whose balance is regulated by numerous enzymes nih.gov.

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics, lipidomics) would provide a comprehensive view of this compound's mechanistic insights:

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment in relevant cell lines or animal models could reveal downstream signaling pathways affected by IRAP inhibition, identifying novel biological processes regulated by IRAP.

Proteomics: Quantitative proteomics could identify changes in protein abundance, post-translational modifications, and protein-protein interactions upon this compound administration, offering direct insights into its cellular targets and functional consequences. This could include identifying novel binding partners or affected enzyme activities beyond IRAP.

Metabolomics: Investigating alterations in metabolite profiles could uncover metabolic pathways modulated by this compound, particularly relevant to IRAP's role in glucose uptake and metabolism nih.gov. This could provide biomarkers for efficacy or pathway engagement.

Lipidomics: Given IRAP's association with glucose transporter 4 (GLUT4) trafficking, lipidomics could explore how this compound influences cellular lipid composition and signaling, which are critical for membrane dynamics and insulin (B600854) sensitivity nih.gov.

Systems Biology Approaches: Integrating data from these various omics layers using systems biology and network pharmacology tools would enable the construction of comprehensive biological networks, elucidating the interconnected pathways affected by this compound and providing a more complete picture of its mechanism of action within the broader physiological context. This would help in identifying key nodes and pathways for further therapeutic intervention.

By integrating these diverse datasets, researchers can move beyond a single-target perspective to unravel the complex and interconnected biological effects of this compound, ultimately leading to a more profound understanding of IRAP's role in health and disease and the full therapeutic potential of its inhibitors.

Compound Names and PubChem CIDs

Q & A

Q. What is the role of IVDE77 in insulin-regulated aminopeptidase (IRAP) inhibition, and how does its structure contribute to selectivity?

this compound is a potent IRAP inhibitor characterized by its ability to eliminate cell-surface IRAP availability while maintaining selectivity against angiotensin receptor type 1 (AT1) and resistance to proteolytic degradation . Its structure includes a constrained N-terminal region (via Cys/hCys substitutions) and a C-terminal AMPAA motif, which enhances IRAP affinity and reduces cross-reactivity with aminopeptidase N (APN) . Key structural features include a 13-membered ring formed by oxidative cyclization, critical for metabolic stability and target specificity .

Q. How can researchers resolve contradictions in this compound's effects on pro-inflammatory macrophage activation?

Contradictions arise from divergent IRAP recruitment patterns under IFN-γ (sustained increase) versus LPS (transient spike) . To address this:

  • Time-Course Experiments : Track [³H]this compound binding at multiple timepoints (0–24 hrs) post-stimulation.
  • Pathway Inhibition : Use JAK/STAT or NF-κB inhibitors to isolate signaling mechanisms driving IRAP trafficking.
  • Single-Cell Analysis : Apply flow cytometry or live imaging to assess heterogeneity in IRAP expression across macrophage subsets.

Q. What methodological considerations are critical for optimizing this compound derivatives with improved pharmacokinetic properties?

  • Structural Modifications :
  • Replace Val¹/Ile³ with non-natural amino acids (e.g., D-amino acids) to enhance proteolytic resistance .
  • Adjust ring size (11- vs. 13-membered) to balance conformational flexibility and target engagement .
    • In Vivo Validation :
  • Use IRAP⁻/⁻ mice as controls to confirm on-target effects .
  • Measure plasma stability via LC-MS/MS and tissue distribution using radiolabeled analogs.

Q. How should researchers design experiments to replicate this compound's reported IRAP/AT1 selectivity in novel cell lines?

  • Cell Model Selection : Use primary macrophages or IRAP-transfected HEK293 cells to avoid endogenous receptor interference.
  • Competitive Binding Assays : Co-treat with AT1 agonists (e.g., angiotensin II) and quantify displacement of [³H]this compound .
  • Data Normalization : Express results as % inhibition relative to baseline activity in untreated cells, with corrections for non-specific binding .

Methodological and Ethical Considerations

Q. What steps ensure reproducibility in this compound studies, particularly in pharmacological assays?

  • Detailed Protocols : Publish full synthetic routes for this compound analogs (e.g., oxidative cyclization conditions) and validation data (HPLC purity, NMR spectra) .
  • Data Transparency : Share raw binding curves, dose-response data, and statistical analyses (e.g., ANOVA with post-hoc tests) in supplementary materials .
  • Reagent Validation : Certify IRAP antibodies and ligands via knockout controls or commercial standards .

Q. How can researchers address potential biases in interpreting this compound's metabolic stability data?

  • Blinded Analysis : Assign independent teams to synthesize compounds and assess stability.
  • Multi-Lab Validation : Collaborate with external labs to verify half-life (t₁/₂) and clearance rates .
  • Negative Controls : Include scrambled peptides or inactive analogs to rule out assay artifacts .

Data Analysis and Reporting Standards

Q. What statistical approaches are appropriate for analyzing dose-dependent IRAP inhibition by this compound?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • Outlier Detection : Apply Grubbs' test or ROUT method (Q = 1%) to exclude anomalous replicates .
  • Error Propagation : Report SEM for triplicate experiments and use Monte Carlo simulations for uncertainty estimation .

Q. How should conflicting results between this compound and HA08 in IRAP trafficking studies be documented?

  • Contradiction Framework : Use the "3.5 Look for Contradiction" protocol to compare experimental conditions (e.g., cell type, stimulation duration) and identify confounding variables .
  • Meta-Analysis : Aggregate datasets from multiple studies to calculate pooled effect sizes and heterogeneity indices (I²) .

Ethical and Compliance Guidelines

Q. What ethical approvals are required for using this compound in animal studies?

  • IACUC Review : Submit protocols for IRAP⁻/⁻ mouse studies, including endpoints for metabolic or behavioral assays .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing synthetic procedures and pharmacological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.